molecular formula C13H13N5O2 B5786028 N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B5786028
M. Wt: 271.27 g/mol
InChI Key: SLBXZFPDEUKDSG-UHFFFAOYSA-N
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Description

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-propyl-2H-tetrazole with 1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The tetrazole and benzofuran rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran or tetrazole derivatives.

Scientific Research Applications

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzofuran moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-propyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-propyl-2H-tetrazol-5-yl)benzamide: This compound lacks the benzofuran moiety, which may result in different chemical and biological properties.

    3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide:

    5-bromo-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide: The bromine atom introduces additional reactivity, making this compound useful for different types of chemical reactions.

Properties

IUPAC Name

N-(2-propyltetrazol-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-7-18-16-13(15-17-18)14-12(19)11-8-9-5-3-4-6-10(9)20-11/h3-6,8H,2,7H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBXZFPDEUKDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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